CAS number and molecular weight of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
CAS number and molecular weight of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. As this molecule is not widely documented in commercial or academic databases, this document serves as a prospective guide for its synthesis, characterization, and potential applications. We present a reasoned, step-by-step synthetic protocol, leveraging established methodologies for N-alkylation of pyrazole scaffolds. Furthermore, we detail the necessary analytical workflows for structural verification and purity assessment. Drawing from the well-established biological significance of the pyrazole and pyridine moieties, we explore the potential of this compound as a valuable building block for drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction: Rationale and Potential Significance
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern medicinal chemistry for the development of novel therapeutic agents. Pyrazole derivatives represent a prominent class of N-heterocyclic compounds, with a significant number of approved drugs incorporating this scaffold.[1] The pyrazole nucleus is known to confer a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] Specifically, the 3-aminopyrazole subunit is a key structural motif in many kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
The pyridine ring is another privileged heterocycle in drug design, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and engage in π-stacking interactions with biological targets. The strategic incorporation of a pyridin-2-ylmethyl group at the N1 position of the pyrazole ring introduces a flexible linker and an additional site for target interaction.
Therefore, the target molecule, 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, combines three key structural features:
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A 3-aminopyrazole core for potential kinase hinge-binding.
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A pyridin-2-ylmethyl substituent to enhance solubility and provide an additional interaction point.
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A bromine atom at the C4 position, which serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
This guide outlines a robust pathway for the synthesis and validation of this high-potential compound.
Physicochemical and Structural Properties
As a novel compound, a registered CAS number is not currently available. The key predicted properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | - |
| CAS Number | Not Available | - |
| Molecular Formula | C₉H₉BrN₄ | Calculated |
| Molecular Weight | 253.10 g/mol | Calculated |
| Predicted XlogP | 1.5 - 2.0 | Cheminformatic Estimation |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Proposed Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most direct and logical approach for the synthesis of the target molecule is the N-alkylation of a pre-functionalized pyrazole core. Our retrosynthetic analysis disconnects the pyridinylmethyl group from the N1 position of the pyrazole ring, identifying 4-Bromo-1H-pyrazol-3-amine and 2-(chloromethyl)pyridine as the key starting materials.
This strategy is advantageous as it builds the final molecule in a single, convergent step from readily accessible precursors. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. Pyrazoles with a free N-H can potentially be alkylated at either the N1 or N2 position. However, for 3-aminopyrazoles, alkylation is often directed to the N1 position due to electronic and steric factors.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine via direct N-alkylation.
Reagents and Materials:
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4-Bromo-1H-pyrazol-3-amine (1.0 eq)
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2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Ethyl Acetate (EtOAc)
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Brine (saturated aq. NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
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Basification: Cool the solution to 0 °C using an ice bath. Add potassium carbonate (2.5 eq) portion-wise while stirring. Scientist's Note: Potassium carbonate is a mild and effective base for this transformation. Alternatively, for a more reactive approach, sodium hydride (1.2 eq) can be used, which requires careful handling due to its pyrophoric nature.
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Alkylation: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq). Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material typically occurs within 4-8 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic phase sequentially with water and then brine. This removes residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% Methanol in Dichloromethane) to isolate the pure product.
Workflow Visualization
Caption: Proposed synthetic workflow for the target compound.
Structural Verification and Purity Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound.[5] The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should confirm the presence of all protons. Expect to see characteristic signals for the pyridinyl ring protons, the methylene linker (-CH₂-), the pyrazole C5-H proton, and the amine (-NH₂) protons. The integration of these signals should match the proposed structure.
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¹³C NMR: Will verify the number of unique carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These advanced experiments can be used to definitively assign proton and carbon signals and confirm the connectivity, especially the N1-alkylation site.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed mass should match the calculated mass of the molecular ion (e.g., [M+H]⁺).[7]
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A purity level of >95% is typically required for biological screening assays.
Potential Applications and Future Research
The structural features of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine make it a highly attractive candidate for screening in various drug discovery programs.
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Kinase Inhibitor Scaffolding: As previously mentioned, the 3-aminopyrazole moiety is a proven pharmacophore for kinase inhibition. This compound could be screened against a panel of kinases to identify potential hits. The bromine atom provides a direct vector for optimization, allowing for the exploration of the C4 pocket of the ATP-binding site through Suzuki or other cross-coupling reactions.[8]
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment for FBDD campaigns. Its diverse functionality offers multiple points for elaboration into more potent, lead-like molecules.
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Agrochemicals: Pyrazole derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[3] This compound could be evaluated for such applications.
Future work should focus on the parallel synthesis of a library of analogues by reacting the C4-bromo position with a diverse set of boronic acids. This would allow for a systematic exploration of the SAR and the identification of optimized compounds with potent and selective biological activity.
Safety and Handling
The synthesized compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As a brominated aromatic amine derivative, it should be treated as potentially hazardous. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the starting materials for specific handling instructions.
References
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ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126. [Link]
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Afzal, U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]
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Rasayan J. Chem. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Rasayan Journal of Chemistry, 11(2), 856-861. [Link]
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Perpar, M., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3749. [Link]
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GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
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